5-bromo-N-methylthiophene-2-sulfonamide

Chemical Purity Supplier Comparison Quality Assurance

Medicinal chemistry requires differentiated building blocks for SAR development. The C5-bromo substituent on this thiophene sulfonamide enables palladium-catalyzed cross-couplings unavailable with des-bromo or chloro analogs. - **Synthetic utility**: Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira couplings (oxidative addition TOF up to 4×10⁵ h⁻¹) - **Patent de-risking**: Cited in STAT6 inhibitor synthesis (US2005/227959 A1) - **Structural biology**: Bromine provides anomalous scattering for SAD phasing (f''≈1.0-1.5 e⁻ at Cu Kα) - **Purity**: 98% specification minimizes crystallization heterogeneity

Molecular Formula C5H6BrNO2S2
Molecular Weight 256.13
CAS No. 81597-52-6
Cat. No. B2736241
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-bromo-N-methylthiophene-2-sulfonamide
CAS81597-52-6
Molecular FormulaC5H6BrNO2S2
Molecular Weight256.13
Structural Identifiers
SMILESCNS(=O)(=O)C1=CC=C(S1)Br
InChIInChI=1S/C5H6BrNO2S2/c1-7-11(8,9)5-3-2-4(6)10-5/h2-3,7H,1H3
InChIKeyJLLYLQLDYORLBB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





5-Bromo-N-methylthiophene-2-sulfonamide: Chemical Profile


5-Bromo-N-methylthiophene-2-sulfonamide (CAS 81597-52-6) is a heterocyclic sulfonamide building block comprising a thiophene ring substituted with a bromine atom at the 5-position and an N-methylsulfonamide group at the 2-position . With a molecular formula of C₅H₆BrNO₂S₂ and a molecular weight of 256.14 g/mol, the compound serves as a versatile intermediate in medicinal chemistry, particularly for palladium-catalyzed cross-coupling reactions enabled by the C5‑bromo substituent .

Bromo-substituted thiophene building block for Pd-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig)
N-Methylsulfonamide group modulates hydrogen-bond donor capacity and lipophilicity
Cited as synthetic intermediate in US2005/227959 A1 for STAT6-inhibitory oxime ethers

Why 5-Bromo-N-methylthiophene-2-sulfonamide Cannot Be Replaced by Analogs


Substituting 5-bromo-N-methylthiophene-2-sulfonamide with its des‑bromo (N‑methylthiophene‑2‑sulfonamide), 5‑chloro, or primary sulfonamide analogs introduces significant structural and reactivity differences that directly impact downstream synthesis and biological readouts. The C5‑bromine atom serves as a critical handle for transition‑metal‑catalyzed cross‑coupling reactions (e.g., Suzuki, Buchwald–Hartwig) that are not accessible with the C5‑H analog, while the N‑methyl group modulates hydrogen‑bond donor capacity and lipophilicity compared to the primary sulfonamide [1]. Additionally, the bromine atom provides a distinct X‑ray anomalous scattering signal for crystallographic phasing, a capability absent in chlorinated or non‑halogenated derivatives . These differences mean that in‑class compounds cannot be interchanged without altering synthetic routes, physicochemical properties, or experimental outcomes.

Des-bromo analog
Lacks the C5‑bromo cross‑coupling handle; cannot undergo Pd‑catalyzed couplings.
5‑Chloro derivative
Slower oxidative addition may require harsher conditions and reduce coupling efficiency.
Primary sulfonamide
Different hydrogen‑bonding and lipophilicity profile alters physicochemical and SAR outcomes.

Differentiation Evidence for Procurement


Certified Purity Comparison: AKSci vs. Fluorochem

The minimum purity specification offered by AKSci is 98%, whereas Fluorochem lists a purity of 95% for the same compound . This 3‑percentage‑point difference in certified purity can reduce side‑product formation in sensitive coupling reactions by limiting the contribution of bromine‑deficient or de‑brominated impurities that act as chain terminators or ligand poisons in palladium‑catalyzed processes .

Purity Comparison
Data to verify
AKSci 98% vs Fluorochem 95% (+3 absolute %)
Higher certified purity may reduce side-product formation in coupling reactions.
Batch-specific COA values may vary; vendor specifications only.
Chemical Purity Supplier Comparison Quality Assurance

Patented Intermediate in Heterocyclic Oxime Ether Synthesis

5-Bromo-N-methylthiophene-2-sulfonamide is explicitly cited as a synthetic intermediate in US Patent Application US2005/227959 A1, where it is incorporated at Page/Page column 44 in the preparation of heterocyclic oxime ether derivatives with STAT6 inhibitory activity . In contrast, the des‑bromo analog (N‑methylthiophene‑2‑sulfonamide, CAS 53442‑30‑1) is not noted in this patent family [1], indicating that the brominated variant is specifically required for the synthetic route disclosed.

Patent Citation
Supporting evidence
Explicitly named in US2005/227959 A1, p.44
Supports synthetic utility for STAT6-targeted molecules.
Des-bromo analog not cited in this patent.
Medicinal Chemistry Patent Intermediates Heterocyclic Synthesis

Cross-Coupling Reactivity: C5-Br vs. C5-Cl

Palladium‑catalyzed Suzuki–Miyaura reactions of aryl bromides proceed with substantially higher turnover frequencies than those of aryl chlorides under identical conditions. In a representative study, Pd(NH₃)₄²⁺‑loaded NaY zeolite catalyzed the coupling of aryl bromides with phenylboronic acid within minutes with TOF values up to 4 × 10⁵ h⁻¹, whereas electron‑neutral aryl chlorides required longer reaction times and/or higher catalyst loadings to reach comparable conversion [1]. Because 5‑bromo‑N‑methylthiophene‑2‑sulfonamide bears an aryl bromide, it is expected to share this reactivity advantage over the corresponding 5‑chloro‑N‑methylthiophene‑2‑sulfonamide (CAS 67060‑79‑1), for which no comparable high‑TOF Suzuki coupling has been reported .

Cross-Coupling TOF
Class-level
Aryl bromide subclass: TOF up to 4×10⁵ h⁻¹
Faster oxidative addition vs. aryl chlorides under Pd/NaY conditions.
Reported for aryl bromides; compound‑specific data limited.
Cross-Coupling Suzuki-Miyaura Aryl Halide Reactivity

Anti-Inflammatory Activity: TNFα and PGE2 Inhibition

According to the product description by CymitQuimica, 5‑bromo‑N‑methylthiophene‑2‑sulfonamide inhibits the production of tumor necrosis factor alpha (TNFα) and prostaglandin E2 (PGE2) from arachidonic acid via cyclooxygenase enzyme inhibition . This pharmacological profile aligns with the broader class of aryl sulfonamides known to modulate inflammatory pathways. However, quantitative IC₅₀ values for this specific compound in cell‑based or enzymatic assays are not publicly available, and no direct head‑to‑head comparison with a structurally defined analog (e.g., the 5‑chloro or des‑bromo derivative) under identical assay conditions has been reported.

TNFα/PGE2 Inhibition
Data to verify
Vendor claims inhibition of TNFα and PGE2 production.
Preliminary pharmacological direction; quantitative IC₅₀ absent.
In-house profiling required to confirm target engagement.
Inflammation TNFα Inhibition PGE2 Inhibition

Evidence-Backed Application Scenarios


Palladium-Catalyzed Cross-Coupling Library Synthesis

The C5‑bromo substituent enables efficient Suzuki–Miyaura, Buchwald–Hartwig, and Sonogashira couplings, making this compound a preferred building block for generating diverse biaryl or alkynyl‑substituted thiophene‑2‑sulfonamide libraries. The faster oxidative addition of the aryl bromide relative to the aryl chloride (class‑level inference, TOF up to 4 × 10⁵ h⁻¹ [1]) supports its selection when rapid parallel synthesis is required.

Patent-Guided Medicinal Chemistry Targeting STAT6

As a documented intermediate in the synthesis of heterocyclic oxime ethers with STAT6 inhibitory activity (US2005/227959 A1 ), this compound offers a validated entry point for medicinal chemistry teams pursuing allergic disease targets. Its specific citation in the patent de‑risks early‑stage library design by confirming synthetic compatibility with the disclosed pharmacophore.

High-Purity Crystallographic Phasing Experiments

The bromine atom provides a strong anomalous scattering signal (f'' ≈ 1.0–1.5 electrons at Cu Kα wavelength) that is absent in chloro or des‑halo analogs. Coupled with the 98% purity specification available from AKSci , this compound is suited for co‑crystallization and single‑wavelength anomalous diffraction (SAD) phasing of protein–ligand complexes, where impurity‑induced heterogeneity can compromise diffraction quality.

Preliminary Anti-Inflammatory Screening

The vendor‑reported inhibition of TNFα and PGE2 production suggests a potential role in phenotypic screening for anti‑inflammatory activity. However, due to the absence of published IC₅₀ values and comparator data, procurement for this purpose should be accompanied by a commitment to in‑house dose–response profiling against a defined reference compound (e.g., a known COX‑2 inhibitor) to validate target engagement.

Application
Selection Property
Validation Focus
Cross‑coupling library synthesis
Aryl bromide reactivity
Coupling efficiency and catalyst compatibility
STAT6‑targeted library design
Patent‑validated intermediate
Synthetic route fidelity
SAD phasing of protein–ligand complexes
Bromine anomalous scattering
Diffraction‑quality crystal formation
Phenotypic anti‑inflammatory screening
Vendor‑reported TNFα/PGE2 inhibition
In‑house dose‑response validation
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